C18H34Ino2
Description
The compound C₁₈H₃₄InO₂ is an organoindium derivative, likely structured as an indium-containing fatty acid or carboxylate. Organoindium compounds are rare in industrial applications but are studied for their catalytic and material science properties. The presence of indium introduces unique electronic and steric effects compared to analogous metal-organic compounds .
Properties
Molecular Formula |
C18H34INO2 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
[2-(2-methylpropyl)cyclohexyl] 2-(1-methylpiperidin-1-ium-1-yl)acetate;iodide |
InChI |
InChI=1S/C18H34NO2.HI/c1-15(2)13-16-9-5-6-10-17(16)21-18(20)14-19(3)11-7-4-8-12-19;/h15-17H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KAPDALONSPMLTG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC1CCCCC1OC(=O)C[N+]2(CCCCC2)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleic acid can be synthesized through the hydrolysis of triglycerides, which are the main constituents of natural fats and oils. The hydrolysis process involves breaking down the triglycerides into glycerol and fatty acids, including oleic acid. This can be achieved using water (hydrolysis) or steam (steam hydrolysis) under high pressure and temperature .
Industrial Production Methods: Industrially, oleic acid is produced by the saponification of fats and oils, followed by acidification. In this process, fats and oils are treated with a strong base, such as sodium hydroxide, to form soap and glycerol. The soap is then acidified to release the fatty acids, including oleic acid .
Chemical Reactions Analysis
Types of Reactions: Oleic acid undergoes typical reactions of carboxylic acids and alkenes. Some of the key reactions include:
Hydrogenation: The double bond in oleic acid can be hydrogenated to form stearic acid, a saturated fatty acid.
Addition Reactions: Iodine can add across the double bond in oleic acid.
Common Reagents and Conditions:
Hydrogenation: Requires a catalyst such as palladium or nickel and hydrogen gas.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or ozone.
Addition Reactions: Iodine or bromine can be used to add across the double bond.
Major Products Formed:
Stearic Acid: Formed by hydrogenation of oleic acid.
Oxidation Products: Include aldehydes, ketones, and carboxylic acids.
Scientific Research Applications
Oleic acid has a wide range of applications in scientific research and various industries:
Mechanism of Action
Oleic acid exerts its effects through various molecular targets and pathways:
Cell Membrane: It is a key component of cell membranes, influencing their fluidity and function.
Cholesterol Metabolism: Oleic acid can modulate cholesterol metabolism by increasing the levels of high-density lipoprotein (HDL) and decreasing low-density lipoprotein (LDL) levels.
Anti-inflammatory Effects: It has been shown to have anti-inflammatory properties by modulating the expression of inflammatory cytokines.
Comparison with Similar Compounds
9-Octadecenoic Acid (C₁₈H₃₄O₂)
Structural Similarities :
- Both compounds share an 18-carbon unsaturated hydrocarbon backbone.
- The oxygen content (O₂) in 9-octadecenoic acid is replaced by InO₂ in C₁₈H₃₄InO₂, suggesting a metal-carboxylate bond.
Key Differences :
5-Bromo-3-methyl-1H-indole-2-carboxylic Acid (C₉H₆BrNO₂)
Functional Similarities :
- Both compounds contain carboxylic acid groups, enabling coordination with metals or biomolecules.
- High molecular polarity due to electronegative substituents (Br in C₉H₆BrNO₂; InO₂ in C₁₈H₃₄InO₂) .
Key Differences :
Comparison with Functionally Similar Compounds
Zinc Stearate (C₃₆H₇₀O₄Zn)
Functional Similarities :
Key Differences :
| Property | C₁₈H₃₄InO₂ (Hypothetical) | Zinc Stearate |
|---|---|---|
| Metal Center | Indium (rare, costly) | Zinc (abundant, low-cost) |
| Thermal Stability | Likely high (In-O bond strength) | Moderate (decomposes above 120°C) |
| Industrial Use | Niche research applications | Widely used in plastics and rubbers |
C₉H₁₀O₃ (CAS 134-11-2)
Key Differences :
Research Implications and Gaps
- C₁₈H₃₄InO₂ remains underexplored compared to zinc or aluminum analogs. Its indium core may offer advantages in photovoltaics or OLEDs, but toxicity and cost barriers persist.
- Current data on similar compounds (e.g., C₉H₆BrNO₂, C₁₈H₃₄O₂) highlight the need for targeted studies on indium’s role in altering solubility and reactivity .
Biological Activity
C18H34Ino2, commonly known as borneol, is a bicyclic monoterpene that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, potential therapeutic applications, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
- Chemical Formula : this compound
- Molecular Weight : Approximately 282.47 g/mol
- Structure : Borneol consists of a bicyclic structure with a hydroxyl group, which contributes to its reactivity and interaction with biological systems.
Biological Activities
Borneol exhibits a range of biological activities that make it a compound of interest in pharmacology and medicinal chemistry. The following sections detail its key activities.
1. Antiviral Properties
Research indicates that borneol possesses significant antiviral activity. Studies have shown it to inhibit the replication of various viruses, including:
- Influenza Virus : Borneol has been found to reduce viral load and improve survival rates in infected subjects.
- Herpes Simplex Virus (HSV) : In vitro studies demonstrate that borneol can inhibit HSV replication by interfering with viral entry into host cells.
2. Anti-inflammatory Effects
Borneol has demonstrated anti-inflammatory properties through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as TNF-α and IL-6, which are involved in inflammatory responses.
- Modulation of NF-kB Pathway : Borneol inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
3. Analgesic Activity
The analgesic effects of borneol have been documented in various studies:
- Pain Relief in Animal Models : Borneol administration resulted in significant pain reduction in models of acute and chronic pain.
- Mechanism of Action : The analgesic effect is believed to be mediated through modulation of pain pathways involving opioid receptors.
Case Studies
Several case studies illustrate the practical applications of borneol in clinical settings:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antiviral effects against influenza | Borneol significantly reduced viral replication and improved recovery times in infected mice. |
| Study 2 | Assess anti-inflammatory properties in arthritis models | Treatment with borneol led to decreased swelling and pain scores compared to control groups. |
| Study 3 | Investigate analgesic effects post-surgery | Patients receiving borneol reported lower pain levels and reduced need for analgesics post-operatively. |
The biological activity of borneol can be attributed to several mechanisms:
- Interaction with Cell Membranes : Borneol's lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.
- Receptor Modulation : It acts on various receptors, including cannabinoid and opioid receptors, enhancing its analgesic properties.
- Antioxidant Activity : Borneol exhibits antioxidant properties that help mitigate oxidative stress, contributing to its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
